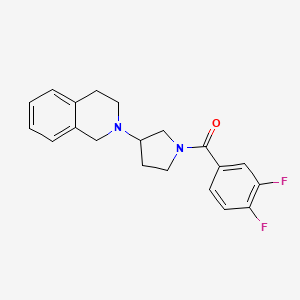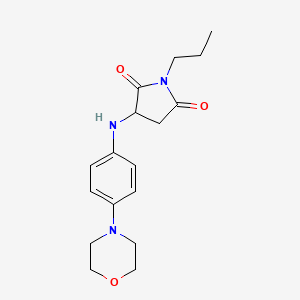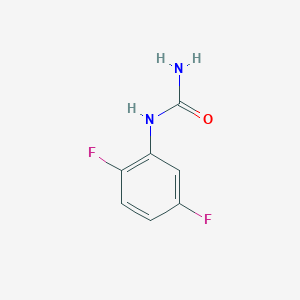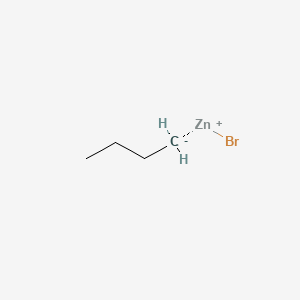
n-Butylzinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Butylzinc bromide is an organozinc compound . It can be used as a reagent in palladium-catalyzed Negishi cross-coupling reactions to construct carbon-carbon bonds by reacting with organic halides or triflates .
Synthesis Analysis
The synthesis of this compound involves the reaction of n-butanol with bromine . The reaction is catalyzed by sulfuric acid . Another method involves the use of alkyl tosylate as the electrophile .
Molecular Structure Analysis
The molecular formula of this compound is C4H9BrZn . It is a yellow to brown to black liquid .
Chemical Reactions Analysis
This compound is used in palladium-catalyzed Negishi cross-coupling reactions to construct carbon-carbon bonds by reacting with organic halides or triflates . It can also be used to prepare n-butylanisole by treating with 4-bromoanisole in the presence of a tetraphosphine ligand and a palladium catalyst .
Physical and Chemical Properties Analysis
This compound is a yellow to brown to black liquid . It has a molecular weight of 202.41 g/mol . It is packaged under argon in resealable ChemSeal bottles .
Aplicaciones Científicas De Investigación
1. Negishi Cross-Coupling Reactions
n-Butylzinc bromide is actively used in high-turnover-number Negishi cross-coupling reactions. This process involves the cross-coupling of aryl bromides with alkyl- or arylzinc derivatives. This compound, specifically, reacts in good yields with various aryl bromides, showcasing its effectiveness as a reagent in organic synthesis (Kondolff, Doucet, & Santelli, 2006).
2. Formation and Reactions in Ionic Liquids
Research indicates the importance of this compound in the formation and reactions of alkylzinc reagents within room-temperature ionic liquids. The presence of bromide ions plays a crucial role in forming these alkylzinc reagents, which are essential in various chemical reactions (Law, Wong, & Chan, 2005).
Safety and Hazards
Mecanismo De Acción
Target of Action
n-Butylzinc bromide is an organozinc compound . The primary targets of this compound are organic halides or triflates . These compounds are often used in palladium-catalyzed Negishi cross-coupling reactions to construct carbon-carbon bonds .
Mode of Action
This compound interacts with its targets (organic halides or triflates) in the presence of a tetraphosphine ligand and a palladium catalyst . This interaction results in the formation of carbon-carbon bonds, a crucial step in many organic synthesis reactions .
Biochemical Pathways
It’s known that the compound plays a significant role in the negishi cross-coupling reaction, a powerful tool for forming carbon-carbon bonds in organic synthesis . The downstream effects of this reaction can lead to the synthesis of a wide range of organic compounds.
Result of Action
The primary result of this compound’s action is the formation of carbon-carbon bonds when it reacts with organic halides or triflates . This can lead to the synthesis of complex organic compounds, including pharmaceuticals and polymers.
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the compound is typically used in a solution form, such as 0.5 M in tetrahydrofuran (THF) . The reaction requires the presence of a palladium catalyst and a tetraphosphine ligand . Additionally, this compound is sensitive to air and moisture, and thus, it needs to be handled and stored under dry, inert gas conditions .
Análisis Bioquímico
Biochemical Properties
The role of n-Butylzinc bromide in biochemical reactions is primarily as a reagent. It participates in reactions to construct carbon-carbon bonds by reacting with organic halides or triflates
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with organic halides or triflates to form carbon-carbon bonds . This is a key step in the synthesis of β-Phenethylamines
Propiedades
IUPAC Name |
bromozinc(1+);butane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.BrH.Zn/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWJKDARXFAPOY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[CH2-].[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
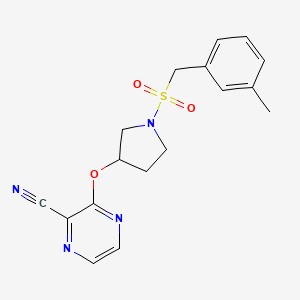
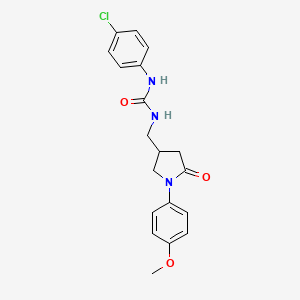
![5-(2-methoxyethyl)-7-(4-(4-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2806971.png)
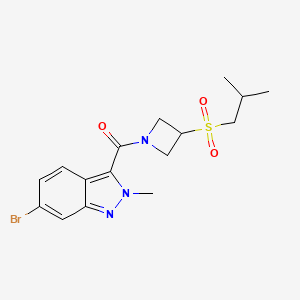
![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one](/img/structure/B2806973.png)
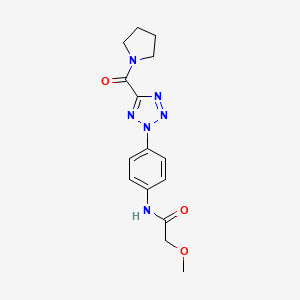
![N-(3-chlorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2806975.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopentylpropane-1-sulfonamide](/img/structure/B2806977.png)
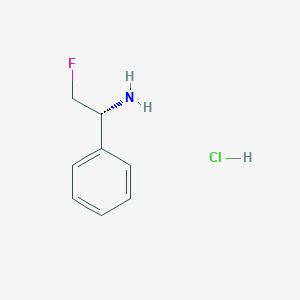
![N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2806979.png)
![8-bromo-3-(3,5-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2806981.png)
